molecular formula C23H21N5O4 B2458940 methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate CAS No. 1251576-52-9

methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate

Cat. No. B2458940
CAS RN: 1251576-52-9
M. Wt: 431.452
InChI Key: WCRSSEXORWBMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions of dibenzoylacetylene and triazole derivatives . The exact methodology would depend on the specific substituents and functional groups present in the target molecule .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. It likely contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of fused triazole . Further analysis would require more specific information or computational modeling .

Scientific Research Applications

Heterocyclic Synthesis Applications

  • The compound serves as a reagent in synthesizing various heterocyclic systems, including fused pyrimidinones and pyrazoline derivatives. These processes involve complex reactions facilitating the creation of compounds with potential as pharmacological agents due to their unique structures and properties (R. Toplak et al., 1999), (B. Stanovnik et al., 1990).

Molecular Docking and Screening

  • Novel pyridine and fused pyridine derivatives, synthesized from related compounds, have shown promising results in molecular docking screenings towards GlcN-6-P synthase, indicating potential biological activities. These compounds also exhibited antimicrobial and antioxidant activity, highlighting their utility in medicinal chemistry research (E. M. Flefel et al., 2018).

Antimicrobial and Antifungal Activities

  • Derivatives synthesized from similar compounds have been explored for their antibacterial and antifungal properties. This research contributes to the search for new antimicrobial agents, crucial for addressing resistant bacterial strains (S. Y. Hassan, 2013).

Methylation Techniques

  • Research on the methylation of heterocyclic compounds containing NH, SH, and/or OH groups, including those similar to the compound , has enhanced the understanding of selective methylation processes. This is vital for the modification of heterocyclic compounds, improving their pharmacological profiles (B. Stanovnik et al., 1981).

Mechanism of Action

Target of Action

The compound, also known as “methyl 3-{2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate”, is a derivative of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine Similar compounds have been shown to interact with dna , suggesting that this compound may also target DNA or associated proteins.

Mode of Action

Similar [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives have been shown to intercalate with dna . This suggests that the compound could interact with its targets, possibly DNA or associated proteins, leading to changes in their structure or function.

properties

IUPAC Name

methyl 3-[[2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-14-7-8-16(11-15(14)2)19-9-10-20-26-27(23(31)28(20)25-19)13-21(29)24-18-6-4-5-17(12-18)22(30)32-3/h4-12H,13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRSSEXORWBMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(=O)OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.